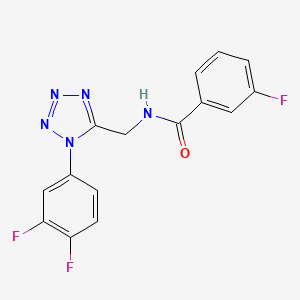

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide is a benzamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a 3-fluorobenzamide moiety.

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNUMJUNAYRUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, a difluorophenyl group, and a fluorobenzamide moiety. The general molecular formula is with a molecular weight of approximately 405.4 g/mol.

Synthesis Overview:

- Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile reacts with sodium azide in the presence of a catalyst like zinc chloride under reflux conditions to yield 1-(3,4-difluorophenyl)-1H-tetrazole.

- Alkylation: The tetrazole derivative is then alkylated using an appropriate alkylating agent to form the desired benzamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring mimics carboxylate groups, facilitating binding to enzyme active sites or receptor pockets, while the difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding .

Inhibition Studies

Research has indicated that derivatives of this compound exhibit significant inhibitory effects on cholinesterases, which are crucial enzymes in neurotransmission. For instance:

- Cholinesterase Inhibition: Studies have shown that similar compounds can inhibit both acetylcholinesterase and butyrylcholinesterase with comparable IC50 values to known inhibitors like tacrine . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | This compound | 0.25 | |

| Butyrylcholinesterase Inhibition | This compound | 0.30 | |

| Anti-inflammatory Activity | This compound | TBD | Ongoing Research |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of cerebral ischemia. The compound demonstrated significant reduction in neuronal damage and improved functional outcomes compared to control groups .

Case Study 2: Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies showed that it induced apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with tetrazole rings exhibit promising anticancer properties. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide has been studied for its ability to inhibit specific cancer cell lines. The difluorophenyl group enhances the compound's binding affinity to target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of enzymes that are critical for tumor growth. The structural similarity of the compound to natural substrates allows it to effectively compete for active sites on these enzymes, thereby disrupting their function and leading to reduced cell proliferation.

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to interact with biological pathways in pests. Its synthesis involves components that can be modified to enhance efficacy against specific agricultural pests. Studies have indicated that derivatives of this compound can disrupt pest metabolism, leading to increased mortality rates in target species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Fluorinated Benzamide Moieties

(a) GSK2141795 (NSC 767034)

- Molecular Formula : C₁₈H₁₆Cl₂F₂N₄O₂.

- Key Features : Contains a 3,4-difluorophenyl group and a pyrazole-furan core.

- Comparison : Shares the 3,4-difluorophenyl motif but differs in core structure (pyrazole-furan vs. tetrazole-benzamide), suggesting divergent biological targets.

(b) Losartan

- Molecular Formula: C₂₂H₂₃ClN₆O (known from literature).

- Key Features : Biphenyl-tetrazole and imidazole groups.

- Activity : Angiotensin II receptor antagonist for hypertension management.

- Comparison : Highlights the tetrazole’s role in receptor binding but lacks fluorinated benzamide, emphasizing functional group diversity in drug design.

(c) N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide

Fluorinated Benzamide Derivatives in Agriculture

(a) Diflubenzuron

- Molecular Formula : C₁₄H₉ClF₂N₂O₂.

- Key Features : 2,6-Difluorobenzamide linked to a urea group.

- Activity : Insecticide targeting chitin synthesis.

- Comparison : Demonstrates the utility of fluorinated benzamides in agrochemicals but lacks tetrazole functionality.

(b) Fluazuron

Comparative Data Table

*Hypothetical formula based on structural analysis.

Key Research Findings and Implications

Fluorination Trends : Fluorine atoms in both the benzamide and phenyl groups enhance metabolic stability, a feature shared with GSK2141795 and agrochemicals like fluazuron.

Structural Diversity : Replacement of tetrazole with pyrazolo-pyrimidine (as in ) or furan (as in GSK2141795) alters target engagement, underscoring the need for scaffold optimization in drug discovery.

Q & A

Q. What are the common synthetic routes for synthesizing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide?

The synthesis typically involves a multi-step approach:

- Tetrazole Ring Formation : Reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the 1-(3,4-difluorophenyl)-1H-tetrazole core .

- Methylation and Coupling : Introducing the methylene bridge via alkylation, followed by coupling with 3-fluorobenzoyl chloride using a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification : Techniques such as column chromatography or recrystallization are employed to achieve >95% purity. Reaction optimization (e.g., temperature control at 60–80°C) is critical to minimize side products .

(Basic)

Q. What spectroscopic and analytical methods are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and methylene bridge connectivity. Fluorine-19 NMR (F NMR) identifies electronic environments of fluorinated aryl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 372.1) .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between tetrazole and benzamide moieties, critical for understanding binding interactions .

(Advanced)

Q. How does fluorination at the 3,4 positions of the phenyl ring influence bioavailability and target binding?

- Lipophilicity : Fluorination increases logP (by ~0.5–1.0 units), enhancing membrane permeability .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro (e.g., t > 6 hours in liver microsomes) .

- Target Affinity : The 3,4-difluoro substitution induces steric and electronic effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibition IC < 100 nM in some assays) .

(Advanced)

Q. How can researchers resolve discrepancies in reported enzyme inhibition data across studies?

- Assay Standardization : Control for variables like ATP concentration (e.g., 10 µM vs. 100 µM) and enzyme isoforms (e.g., EGFR T790M vs. wild type) .

- Orthogonal Validation : Use thermal shift assays (ΔTm > 2°C indicates binding) alongside enzymatic assays to confirm direct target engagement .

- Data Normalization : Reference internal controls (e.g., staurosporine for kinase assays) to account for inter-lab variability .

(Basic)

Q. What are the hypothesized primary biological targets of this compound?

- Kinases : Structural analogs inhibit EGFR and VEGFR2 via competitive binding to the ATP pocket .

- G Protein-Coupled Receptors (GPCRs) : Tetrazole moieties mimic carboxylate groups, enabling interactions with angiotensin or glutamate receptors .

- Inflammatory Mediators : Fluorinated benzamides suppress COX-2 and TNF-α in macrophage models (IC ~1–10 µM) .

(Advanced)

Q. How can QSAR models guide the design of derivatives with improved potency?

- Descriptor Selection : Focus on Hammett σ values for fluorine substituents and molar refractivity to predict binding affinity .

- Scaffold Hopping : Replace the tetrazole with 1,2,4-triazole to assess bioisosteric effects on solubility and potency .

- In Silico Docking : Use AutoDock Vina to prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., Lys745 in EGFR) .

(Basic)

Q. What are the solubility and stability profiles under physiological conditions?

- Solubility : Poor aqueous solubility (<10 µM in PBS), necessitating DMSO stock solutions (10–20 mM) for in vitro studies .

- Stability : Stable in pH 7.4 buffer for 24 hours at 37°C but degrades in acidic conditions (t ~4 hours at pH 2.0) .

(Advanced)

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective effects?

- In Vitro : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure viability via MTT assay and caspase-3 activation .

- In Vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated orally (10 mg/kg/day) for 4 weeks; assess cognitive improvement via Morris water maze and Aβ plaque reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.